1-(2-Chloro-4-fluorophenyl)cyclohexanecarbonitrile

Description

Contextual Significance of Halogenated Cyclohexanecarbonitriles in Synthetic Chemistry

Halogenated organic compounds play a crucial role in the synthesis of a vast array of chemical products, including pharmaceuticals and agrochemicals. nih.govmt.com The inclusion of halogen atoms, such as chlorine and fluorine, into a molecular scaffold can significantly alter its physicochemical properties. researchgate.net This modification is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. researchgate.netresearchgate.net In 2021 alone, 14 of the 50 molecules approved by the U.S. Food and Drug Administration (FDA) contained halogens, highlighting their importance. nih.gov

The cyclohexanecarbonitrile (B123593) framework itself is a versatile building block. The cyclohexane (B81311) ring provides a three-dimensional scaffold that is prevalent in many bioactive molecules, while the nitrile group is a highly useful functional group. Nitriles are present in over 60 commercially available small-molecule drugs and are recognized for their ability to improve pharmacokinetic profiles. rsc.orgnih.gov The nitrile group can act as a hydrogen bond acceptor, participate in polar interactions, and serve as a bioisostere for other functional groups like carbonyls. nih.govresearchgate.net Furthermore, it is a key precursor that can be chemically transformed into other important functionalities such as amines, carboxylic acids, and amides. researchgate.net

Consequently, the combination of these features in halogenated cyclohexanecarbonitriles makes them valuable intermediates. They serve as foundational structures for building more complex molecules, where the halogen atoms provide reactive handles for cross-coupling reactions, and the nitrile group offers a gateway to diverse chemical transformations.

Overview of the Chemical Structure and its Synthetic Relevance

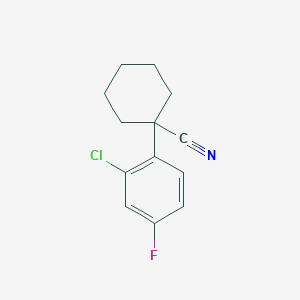

The chemical structure of 1-(2-Chloro-4-fluorophenyl)cyclohexanecarbonitrile is defined by three key components: a cyclohexane ring, a nitrile group (-C≡N), and a 2-chloro-4-fluorophenyl group, all attached to the same quaternary carbon. This arrangement prevents oxidation at the nitrile-bearing carbon, which precludes the release of cyanide and contributes to the stability of the molecule. nih.gov

The molecule's systematic IUPAC name is 1-(2-chloro-4-fluorophenyl)cyclohexane-1-carbonitrile. matrix-fine-chemicals.com Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

|---|---|---|

| CAS Number | 214262-93-8 | matrix-fine-chemicals.com |

| Molecular Formula | C13H13ClFN | matrix-fine-chemicals.com |

| Molecular Weight | 237.7 g/mol | matrix-fine-chemicals.com |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 1 |

The synthetic relevance of this structure is multifaceted:

The Nitrile Group: As a versatile functional group, it can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine, providing access to a wide range of derivatives. researchgate.net In medicinal chemistry, the nitrile moiety is known to enhance binding to target proteins through various interactions. nih.govrsc.org

The Halogenated Phenyl Ring: The chlorine and fluorine atoms on the aromatic ring influence the electronic properties of the molecule. The 2-chloro-4-fluorophenyl group is a common substituent in pharmacologically active compounds. google.com These halogen atoms can also serve as sites for further functionalization, for example, through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

The Cyclohexane Scaffold: This non-planar, saturated ring imparts a specific three-dimensional geometry to the molecule, which can be crucial for biological activity and receptor binding. The cyclohexanecarbonitrile core is a recognized structural motif in organic synthesis.

| Feature | Description |

|---|---|

| Core Skeleton | Cyclohexane with a nitrile substituent |

| Aromatic Substituent | 2-Chloro-4-fluorophenyl group |

| Key Functional Groups | Nitrile (C≡N), Aryl Halides (Cl, F) |

| Ring System | Saturated six-membered carbocycle attached to an aromatic ring |

Historical Development and Current Research Landscape Pertaining to Derivatives

While specific historical milestones for this compound are not extensively documented in readily available literature, its emergence is part of the broader development of halogenated intermediates for pharmaceutical and materials science. The synthesis of related compounds, such as N-(substituted phenyl)-2-chloroacetamides, highlights the long-standing use of halogenated phenyl moieties as crucial intermediates in organic synthesis. nih.govresearchgate.net

The current research landscape indicates significant interest in molecules containing the 2-chloro-4-fluorophenyl moiety for developing new therapeutic agents. Although research may not always focus on the exact cyclohexanecarbonitrile derivative, studies on related structures provide insight into the potential applications of this chemical class. For instance, derivatives incorporating the chloro-fluorophenyl group have been investigated for a range of biological activities:

Antifungal and Antibacterial Agents: Novel 1,2,4-triazole (B32235) derivatives containing a 4-fluorophenyl group and various chloro-substituted phenyl rings have been synthesized and evaluated for their antimicrobial properties. nih.gov

Antiviral and Agrochemical Agents: Pyrazolecarbamide derivatives featuring sulfonate fragments have been developed as potential antifungal and antiviral agents for agricultural applications. frontiersin.org

Advanced Organic Synthesis: The 2-chloro-4-fluorophenyl group appears in complex molecules synthesized through modern organic reactions. For example, it is a substituent in 1,2,4-oxadiazole (B8745197) derivatives created via tandem reactions of nitroalkenes.

The synthetic utility of building blocks like 2-chloro-4'-fluoroacetophenone, which shares the halogenated phenyl structure, in creating complex heterocyclic systems further underscores the relevance of this substitution pattern in contemporary chemical research. These examples collectively demonstrate that the structural motifs present in this compound are actively being explored in the pursuit of new functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloro-4-fluorophenyl)cyclohexane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClFN/c14-12-8-10(15)4-5-11(12)13(9-16)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGDMXVKXALOSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)C2=C(C=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352934 |

Source

|

| Record name | 1-(2-Chloro-4-fluorophenyl)cyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214262-93-8 |

Source

|

| Record name | 1-(2-Chloro-4-fluorophenyl)cyclohexanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214262-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-4-fluorophenyl)cyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Chloro 4 Fluorophenyl Cyclohexanecarbonitrile and Analogues

Precursor Synthesis and Starting Material Considerations

The successful synthesis of the target compound is contingent upon the efficient preparation of three primary precursors: the halogenated benzaldehyde (B42025), the cyclohexanone (B45756) derivative, and the cyano-group donor. Each of these components can be synthesized through various established routes, with the choice of method often depending on factors such as starting material availability, desired scale, and reaction efficiency.

Preparation of Halogenated Benzaldehydes

The substituted aromatic aldehyde, 2-chloro-4-fluorobenzaldehyde (B1630644), serves as a crucial building block. Its synthesis can be approached through several methods, primarily involving the introduction of the chloro and fluoro groups onto the benzaldehyde scaffold.

One common strategy is the direct chlorination of a fluorinated precursor. For instance, 4-fluorobenzaldehyde (B137897) can be treated with N-chlorosuccinimide (NCS) in a mixture of trifluoroacetic acid and concentrated sulfuric acid. guidechem.com This method allows for controlled chlorination of the aromatic ring. The reaction typically proceeds by adding NCS in portions at an elevated temperature to achieve a high yield of the desired 2-Chloro-4-fluorobenzaldehyde. guidechem.com

Another route starts from 2-chloro-4-fluorotoluene. This involves a two-step process beginning with the chlorination of the toluene (B28343) derivative under UV light, followed by hydrolysis of the resulting dichlorotoluene intermediate to yield the benzaldehyde. google.com Catalysts such as tetrabutylammonium (B224687) bromide can be employed during the hydrolysis step. google.com

Halogen-exchange reactions also provide a viable pathway. While more commonly used to introduce fluorine, similar principles can apply to the synthesis of various halogenated benzaldehydes. google.comwikipedia.org These reactions typically involve treating a di- or poly-halogenated benzene (B151609) derivative with a metal fluoride (B91410) to substitute a chlorine or bromine atom with fluorine. google.com

Table 1: Selected Synthetic Routes for 2-Chloro-4-fluorobenzaldehyde

| Starting Material | Reagents | Key Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 4-Fluorobenzaldehyde | N-Chlorosuccinimide, Trifluoroacetic acid/H₂SO₄ | 70°C | 2-Chloro-4-fluorobenzaldehyde | 92% guidechem.com |

| 2-Chloro-4-fluoro-toluene | Chlorine (UV), Catalyst (Hydrolysis) | Multi-step | 2-Chloro-4-fluorobenzaldehyde | 98.1% google.com |

Routes to Cyclohexanone and its Derivatives

Cyclohexanone is the foundational precursor for the six-membered ring in the target molecule. Industrial production of cyclohexanone often involves the oxidation of cyclohexane (B81311) or the reduction of phenol. nih.gov For laboratory-scale synthesis and the creation of more complex derivatives, a variety of methods are available. These include cycloaddition reactions like the Diels-Alder reaction, as well as cyclization processes such as the Dieckmann condensation and Robinson annulation. nih.gov Tandem carbene and photoredox-catalyzed processes have also been developed for the convergent synthesis of substituted cycloalkanones under mild conditions. nih.gov

For the synthesis of the target compound, cyclohexanone itself is often converted into cyclohexanecarbonitrile (B123593), the active methylene (B1212753) compound required for the subsequent condensation step. This conversion can be achieved through various standard cyanation procedures.

Cyanoacetate (B8463686) Precursors

While the direct target synthesis involves cyclohexanecarbonitrile, the broader context of Knoevenagel condensations frequently employs cyanoacetate esters as the active methylene component. Ethyl cyanoacetate is a widely used and important chemical intermediate. e3s-conferences.org Its synthesis can be accomplished through several key methods:

Fischer Esterification: This involves the reaction of cyanoacetic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or a mixed catalyst system like silicotungstic acid and p-toluenesulfonic acid. e3s-conferences.orgwikipedia.orgresearchgate.netpatsnap.com

Kolbe Nitrile Synthesis: This route utilizes the reaction of ethyl chloroacetate (B1199739) with a cyanide salt, such as sodium cyanide. wikipedia.orgorgsyn.org

Phase Transfer Catalysis: The reaction between sodium cyanoacetate and ethyl bromide can be facilitated in a two-phase system using a phase transfer catalyst. wikipedia.org

The choice of method often depends on the desired scale and available starting materials. The esterification of cyanoacetic acid is a common and efficient laboratory and industrial method. e3s-conferences.orgorgsyn.org

Table 2: Common Synthetic Methods for Ethyl Cyanoacetate

| Method | Starting Materials | Key Reagents/Catalysts |

|---|---|---|

| Fischer Esterification | Cyanoacetic acid, Ethanol | Concentrated H₂SO₄ patsnap.com |

| Kolbe Nitrile Synthesis | Ethyl chloroacetate, Sodium cyanide | - |

Classical Condensation Approaches

The core carbon-carbon bond-forming step in the synthesis of 1-(2-Chloro-4-fluorophenyl)cyclohexanecarbonitrile analogues often employs classical condensation reactions, with the Knoevenagel condensation being a prominent example. wikipedia.org

Knoevenagel Condensation Strategies

The Knoevenagel condensation is a modification of the aldol (B89426) condensation, involving the reaction of an aldehyde or ketone with an active hydrogen compound, catalyzed by a weak base. wikipedia.org The active methylene compound must possess sufficiently acidic protons, typically due to the presence of two electron-withdrawing groups. wikipedia.org In the context of synthesizing the target compound, the reaction would occur between 2-chloro-4-fluorobenzaldehyde and cyclohexanecarbonitrile. The product is an α,β-unsaturated nitrile, which would then require a subsequent reduction step to yield the final saturated product.

The use of weakly basic amines, particularly secondary amines like piperidine (B6355638), is a hallmark of the Knoevenagel condensation. organic-chemistry.orgjk-sci.com The catalytic role of piperidine is multifaceted and crucial for the reaction's progression. nih.govacs.org

Theoretical and experimental studies have elucidated the mechanism of piperidine-catalyzed Knoevenagel condensations. nih.govacs.org The reaction proceeds through the following key steps:

Iminium Ion Formation: Piperidine first reacts with the aldehyde (2-chloro-4-fluorobenzaldehyde) to form a carbinolamine intermediate. This intermediate then eliminates water to generate a highly electrophilic iminium ion. nih.govacs.org This activation of the aldehyde is a critical function of the secondary amine catalyst.

Enolate Formation: Concurrently, a base (which can be another molecule of piperidine or hydroxide (B78521) ions generated in the process) deprotonates the active methylene compound (cyclohexanecarbonitrile) at the α-carbon, forming a resonance-stabilized enolate (or carbanion). jk-sci.comacs.org

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic iminium ion, forming a new carbon-carbon bond and an addition intermediate. nih.govacs.org

Catalyst Regeneration: The final step involves the elimination of the piperidine catalyst, which regenerates the amine and forms the α,β-unsaturated product. nih.govacs.org

The rate-determining step in this process is often the formation of the iminium ion. acs.org The catalytic effect of piperidine facilitates the elimination step, ensuring the regeneration of the catalyst and the forward progression of the reaction. nih.gov This method is highly effective for condensing aromatic aldehydes with a variety of active methylene compounds. tandfonline.com

Solvent Systems and Reaction Optimization

Reaction optimization also involves considering the greenness of the chosen solvent. Tools like the CHEM21 solvent selection guide can be used to rank solvents based on safety, health, and environmental impact, assisting chemists in selecting more sustainable options. nih.gov In addition to solvent choice, other parameters such as temperature and reaction time are optimized to maximize yield and minimize side reactions. For instance, increasing temperature can enhance the ability of a solvent to wet the reaction matrix and solubilize target compounds. thermofisher.com

One-Pot Multi-Step Synthetic Sequences

One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. For the synthesis of cyclohexanecarbonitrile, multi-step sequences starting from cyclohexanone have been successfully consolidated into a one-pot procedure. scirp.orgresearchgate.net

Sequential Condensation, Oxidation, and Cyanation

A notable one-pot process for producing cyclohexanecarbonitrile from cyclohexanone involves a three-step sequence performed in methanol. scirp.org The initial step is a condensation reaction between cyclohexanone and methyl hydrazinecarboxylate, which proceeds in refluxing methanol. scirp.org This is followed by the addition of hydrogen cyanide (HCN) to the mixture at a reduced temperature (0°C), which results in the formation of the key intermediate, methyl 2-(1-cyanocyclohexyl) hydrazinecarboxylate, in high yield. scirp.org

| Oxidant | Conditions | Key Advantages | Reference |

|---|---|---|---|

| Sodium Hypochlorite (NaClO) | Stoichiometric | Inexpensive, suitable for industrial use. | scirp.org |

| Hydrogen Peroxide (H₂O₂) | Catalytic (with Copper) | Environmentally friendly. | scirp.org |

| Air | Catalytic (with Copper) | Cost-effective and sustainable. | scirp.org |

Advanced Synthetic Protocols

Advanced synthetic methods provide alternative and often more direct routes to substituted cyclohexanecarbonitriles. These protocols frequently employ organometallic reagents or transition-metal catalysis to achieve high selectivity and functional group tolerance.

Grignard Reagent Based Methodologies for Cyclohexanecarbonitrile Derivatives

Grignard reagents (R-Mg-X) are powerful nucleophiles widely used for forming new carbon-carbon bonds. wikipedia.orgchemguide.co.uk Their reaction with nitriles provides a classic route to ketones after hydrolysis, but they can also be employed in the alkylation and arylation of nitrile-containing compounds. masterorganicchemistry.com

Alkylation and Arylation Reactions

A process for the preparation of 1-alkyl-cyclohexanecarbonitrile derivatives utilizes the reaction of cyclohexanecarbonitrile with an alkylating agent in the presence of a Grignard reagent. google.com The reaction is typically conducted in a nonprotic organic solvent like tetrahydrofuran (B95107) (THF). google.com In this methodology, the Grignard reagent, such as methylmagnesium chloride, is added to a mixture containing cyclohexanecarbonitrile, a secondary amine, and an alkylating agent (e.g., 1-halo-2-ethylbutane). google.com The Grignard reagent facilitates the deprotonation at the carbon alpha to the nitrile group, creating a nucleophile that then reacts with the alkylating agent. This approach allows for the direct installation of alkyl groups onto the cyclohexyl ring at the C1 position. The choice of the metal cation (e.g., from a Grignard reagent versus an organolithium reagent) can influence the chemoselectivity of the reaction when multiple electrophiles are present. mickel.ch

Copper-Catalyzed Radical Cascade Reactions for Related Structures

Transition-metal catalysis offers sophisticated pathways for molecular construction. Copper-catalyzed radical cascade reactions, in particular, have emerged as a powerful tool for synthesizing complex cyclic molecules under mild conditions. nih.govrsc.org

While not yet applied directly to the synthesis of this compound, this methodology has been successfully used to create other highly functionalized cyclic structures. For example, a copper-catalyzed radical cascade reaction has been developed for the synthesis of functionalized cyclobutene (B1205218) derivatives directly from simple cyclobutanes. nih.govrsc.org This transformation involves the cleavage of multiple C-H bonds and the formation of new C-N or C-S bonds in a single operation. nih.govrsc.org The reaction is typically mediated by a copper catalyst (e.g., CuBr) and an oxidant. nih.gov The versatility of copper catalysis in mediating radical processes holds promise for the future development of novel synthetic routes to complex cyclohexanecarbonitrile derivatives. researchgate.netrsc.org

Nucleophilic Substitution Reactions in Cyclohexanecarbonitrile Synthesis

The formation of the carbon-carbon bond between the cyclohexyl ring and the cyano-substituted phenyl group is a key step in the synthesis of this compound. Nucleophilic substitution reactions provide a versatile approach to constructing such bonds.

One plausible synthetic route involves the reaction of a cyclohexyl nucleophile with an electrophilic 2-chloro-4-fluorobenzonitrile (B42565) derivative. This can be achieved through the use of a Grignard reagent, such as cyclohexylmagnesium bromide. In this scenario, the cyclohexyl Grignard reagent acts as a potent nucleophile, attacking the carbon atom of the nitrile group in 2-chloro-4-fluorobenzonitrile. This initial addition is followed by a work-up step to yield the desired this compound. The general scheme for such a reaction is presented below:

Reaction Scheme:

The success of this reaction is contingent on carefully controlling the reaction conditions to favor the desired 1,2-addition to the nitrile over other potential side reactions.

An alternative approach within the realm of nucleophilic substitution involves the reaction of a carbanion derived from cyclohexanecarbonitrile with a suitable electrophilic source of the 2-chloro-4-fluorophenyl group. This method, however, can be more complex to control.

The selection of appropriate solvents, temperature, and reaction time is crucial for maximizing the yield and minimizing the formation of impurities. Ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are commonly employed for Grignard reactions due to their ability to solvate the magnesium species.

| Reactant 1 | Reactant 2 | Reaction Type | Key Considerations |

| Cyclohexylmagnesium bromide | 2-Chloro-4-fluorobenzonitrile | Nucleophilic Addition | Anhydrous conditions are essential. The stoichiometry of the Grignard reagent is critical to avoid side reactions. |

| Cyclohexanecarbonitrile | Electrophilic 2-chloro-4-fluorophenyl source | Nucleophilic Substitution | A strong base is required to deprotonate the cyclohexanecarbonitrile. The choice of the electrophile is important. |

Purification and Isolation Techniques for the Compound

Following the synthesis, a mixture containing the desired product, unreacted starting materials, and byproducts is typically obtained. Therefore, robust purification methods are necessary to isolate this compound in a highly pure form.

Chromatographic Separations (e.g., Column Chromatography)

Column chromatography is a widely used and effective technique for the purification of organic compounds. The principle of this method relies on the differential adsorption of the components of a mixture onto a solid stationary phase as a liquid mobile phase passes through it.

For the purification of this compound, a silica (B1680970) gel column is a common choice for the stationary phase due to its polarity. The selection of the mobile phase, or eluent, is critical for achieving good separation. A solvent system of varying polarity is typically employed, starting with a non-polar solvent and gradually increasing the polarity.

A common approach is to use a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate (B1210297). The optimal ratio of these solvents is determined through preliminary analysis using thin-layer chromatography (TLC). The separation is monitored by collecting fractions of the eluent and analyzing them for the presence of the desired compound.

| Parameter | Description | Typical Conditions for Aryl Cyclohexanecarbonitriles |

| Stationary Phase | The solid adsorbent material packed in the column. | Silica gel (60-120 mesh or 230-400 mesh) |

| Mobile Phase (Eluent) | The solvent or mixture of solvents that flows through the column. | A gradient of hexane/ethyl acetate (e.g., starting with 98:2 and gradually increasing the ethyl acetate concentration). |

| Loading Technique | The method of applying the crude sample to the column. | The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial eluent) and carefully applied to the top of the silica gel bed. |

| Elution | The process of passing the mobile phase through the column to separate the components. | Fractions are collected and analyzed by TLC to identify those containing the pure product. |

Recrystallization Methods

Recrystallization is a purification technique used to remove impurities from a solid compound. The principle is based on the difference in solubility of the desired compound and the impurities in a particular solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

For this compound, which is a solid at room temperature, recrystallization can be an effective final purification step. The choice of solvent is paramount. A single solvent or a mixture of two or more miscible solvents can be used.

Potential solvents for the recrystallization of halogenated aromatic nitriles can be determined through small-scale solubility tests. Common solvents for recrystallization of such compounds include alcohols (e.g., ethanol, isopropanol), hydrocarbons (e.g., hexane, heptane), or mixtures thereof.

The process involves dissolving the crude solid in a minimum amount of the hot solvent to form a saturated solution. The hot solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities ideally remain in the mother liquor. The purified crystals are then collected by filtration.

| Solvent/Solvent System | Rationale | General Procedure |

| Ethanol/Water | Ethanol is a good solvent for many organic compounds at elevated temperatures, and water can be used as an anti-solvent to decrease solubility upon cooling. | Dissolve the crude product in a minimal amount of hot ethanol. Add water dropwise until the solution becomes slightly turbid. Reheat to obtain a clear solution and then allow it to cool slowly. |

| Hexane/Ethyl Acetate | A non-polar/polar solvent mixture that can be fine-tuned to achieve the desired solubility profile. | Dissolve the crude product in a minimal amount of hot ethyl acetate. Add hexane until persistent cloudiness is observed. Reheat to clarify and then cool slowly. |

| Isopropanol (B130326) | A single solvent that may provide the desired solubility characteristics for the target compound. | Dissolve the crude product in a minimal amount of boiling isopropanol and allow the solution to cool to induce crystallization. |

Advanced Spectroscopic and Structural Elucidation of 1 2 Chloro 4 Fluorophenyl Cyclohexanecarbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural map can be assembled.

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The spectrum is characterized by distinct regions for aromatic and aliphatic protons.

The 2-chloro-4-fluorophenyl group gives rise to signals in the aromatic region, typically between 6.0 and 8.0 ppm. fiveable.me The substitution pattern—chlorine at position 2 and fluorine at position 4—dictates the multiplicity and chemical shifts of the three aromatic protons. The electronegativity of the halogen substituents causes a downfield shift of adjacent protons. msu.edupdx.edu The proton at C-3 (ortho to both Cl and F) is expected to be a doublet, the proton at C-5 (ortho to F and meta to Cl) a doublet of doublets, and the proton at C-6 (meta to F and ortho to the cyclohexyl group) a doublet.

The cyclohexyl protons resonate in the aliphatic region, generally between 1.2 and 2.5 ppm. fiveable.me These protons typically appear as a series of complex, overlapping multiplets due to the conformational rigidity of the cyclohexane (B81311) ring and the intricate spin-spin coupling between axial and equatorial protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(2-Chloro-4-fluorophenyl)cyclohexanecarbonitrile

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic H (C-3, C-5, C-6) | 7.0 - 7.6 | Multiplets (m) |

Note: Predicted values are based on typical chemical shift ranges for substituted aromatic and cycloalkane systems. chemicalbook.comchemicalbook.com

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their electronic environment.

The nitrile carbon (C≡N) is a key diagnostic signal, typically appearing in a distinct region of the spectrum between 115 and 130 δ. libretexts.org For 1-substituted cyclohexanecarbonitriles, the chemical shift of the nitrile carbon can indicate the stereochemistry of the substituent. Nitriles in an equatorial orientation on a fully substituted carbon typically resonate further downfield (δ 124.4-126.8 ppm) compared to their axial counterparts (δ 118.6-124.6 ppm). nih.govscispace.com

The aromatic carbons produce signals in the range of 110-165 δ. The carbons directly bonded to the electronegative fluorine and chlorine atoms (C-2 and C-4) will show characteristic shifts, with the C-F bond also inducing C-F coupling. The quaternary carbon of the cyclohexane ring (C-1') and the carbon attached to the phenyl ring (C-1) will also have distinct chemical shifts. The remaining aliphatic carbons of the cyclohexane ring will appear in the upfield region, typically from 20 to 50 δ. oregonstate.educompoundchem.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Nitrile (C≡N) | 118 - 126 |

| Aromatic (C-1 to C-6) | 115 - 165 |

| Quaternary Cyclohexane (C-1') | 35 - 50 |

Note: Predicted values are based on established chemical shift ranges for nitriles, and substituted aromatic and cyclohexane systems. nih.govwisc.edulibretexts.org

2D NMR experiments are essential for unambiguously assigning the signals from the 1D spectra and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu In the COSY spectrum of this molecule, cross-peaks would be expected between adjacent protons on the aromatic ring and between neighboring geminal and vicinal protons on the cyclohexane ring. This would help to trace the connectivity within the separate ring systems. researchgate.net

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (¹J coupling). Each CH, CH₂, and CH₃ group will produce a cross-peak, allowing for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J or ³J coupling). sdsu.edu This is crucial for connecting the different fragments of the molecule. Key HMBC correlations would be expected from the cyclohexane protons near the junction (at C-2' and C-6') to the aromatic quaternary carbon (C-1), and from the aromatic proton at C-6 to the quaternary carbon of the cyclohexane ring (C-1'). These correlations would definitively link the phenyl and cyclohexyl moieties. researchgate.netrsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The most diagnostic peak in the IR spectrum of this compound is the stretching vibration of the carbon-nitrogen triple bond (C≡N). Aromatic and conjugated nitriles typically show a sharp, intense absorption band in the range of 2220–2240 cm⁻¹. libretexts.orgnih.gov Saturated or aliphatic nitriles absorb at a slightly higher frequency, from 2240–2260 cm⁻¹. libretexts.org Given the conjugation with the aromatic ring, the C≡N stretch for the title compound is expected to appear around 2230 cm⁻¹. This region of the spectrum has few other interfering absorptions, making the nitrile group easily identifiable. libretexts.orgjove.com

The IR spectrum also provides clear evidence for the carbon-hydrogen bonds within the molecule.

Aromatic C-H Stretching: The stretching vibrations of C-H bonds on the phenyl ring typically appear as a group of absorptions at wavenumbers just above 3000 cm⁻¹, usually in the 3000-3100 cm⁻¹ region. libretexts.org

Aliphatic C-H Stretching: The C-H bonds of the sp³-hybridized carbons in the cyclohexane ring give rise to strong, sharp absorption bands just below 3000 cm⁻¹, typically in the 2850-3000 cm⁻¹ range. libretexts.org

C-C and C-H Bending: The fingerprint region of the spectrum, below 1500 cm⁻¹, contains a complex series of bands corresponding to C-C bond stretching and various C-H bending vibrations. Aromatic C=C in-ring stretching vibrations are expected between 1400-1600 cm⁻¹. libretexts.org

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | 2220 - 2240 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

For this compound (C₁₃H₁₃ClFN), the nominal molecular weight is 237.7 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of chlorine, an isotopic peak at M+2 would also be anticipated, with an intensity of approximately one-third of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of this compound in the mass spectrometer would likely proceed through several pathways, initiated by the loss of the substituents from the cyclohexyl or phenyl rings. Key expected fragmentation patterns include:

Loss of the cyano group (-CN): This would result in a fragment ion at m/z 211.

Cleavage of the cyclohexyl ring: This could lead to a variety of smaller fragments.

Loss of the chloro or fluoro substituents: Fragmentation involving the aromatic ring could lead to the loss of Cl or F, or molecules such as HCl.

Formation of a tropylium (B1234903) ion: A characteristic fragment for alkyl-substituted benzene (B151609) rings might be observed at m/z 91, although its prevalence would depend on the ionization energy and the stability of other potential fragments.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would provide the exact mass of the molecular ion and its fragments with high precision (typically to four or more decimal places). This data is crucial for unequivocally determining the elemental composition of the parent molecule and its fragments, confirming the molecular formula as C₁₃H₁₃ClFN.

Hypothetical HRMS Data Table:

| Ion | Calculated Exact Mass | Observed Exact Mass (Hypothetical) |

| [M]⁺ | 237.0724 | 237.0721 |

| [M+2]⁺ | 239.0695 | 239.0692 |

X-ray Crystallography for Solid-State Structural Determination

Unit Cell Parameters and Crystal System Analysis

To perform X-ray crystallography, a single crystal of the compound is required. The diffraction pattern obtained from the crystal would allow for the determination of the unit cell parameters (a, b, c, α, β, γ) and the crystal system (e.g., monoclinic, orthorhombic, etc.). This information defines the basic repeating unit of the crystal lattice.

Hypothetical Crystallographic Data Table:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 14.789 |

| α (°) | 90 |

| β (°) | 109.45 |

| γ (°) | 90 |

| Volume (ų) | 1195.4 |

| Z | 4 |

Molecular Geometry and Conformational Aspects in the Solid State

The refined crystal structure would reveal the precise geometry of the molecule. The cyclohexyl ring is expected to adopt a chair conformation, which is its most stable form. The analysis would also detail the orientation of the 2-chloro-4-fluorophenyl and cyano substituents on the cyclohexane ring (axial or equatorial) and the torsion angles between the phenyl and cyclohexyl rings. Intermolecular interactions, such as hydrogen bonding or van der Waals forces, that stabilize the crystal packing would also be identified.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For this compound, the chromophore is the substituted benzene ring.

The UV-Vis spectrum would be expected to show absorption bands characteristic of a substituted benzene ring. These typically include a strong absorption band (the E-band) around 200-220 nm and a weaker band (the B-band) at longer wavelengths, around 260-280 nm. The presence of the chloro and fluoro substituents, as well as the alkyl group, would be expected to cause a slight bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene.

Hypothetical UV-Vis Absorption Data Table (in Methanol):

| Band | λmax (nm) (Hypothetical) | Molar Absorptivity (ε, M⁻¹cm⁻¹) (Hypothetical) | Transition |

| E2-band | 215 | 8,500 | π → π |

| B-band | 275 | 750 | π → π |

Reactivity and Transformational Chemistry of 1 2 Chloro 4 Fluorophenyl Cyclohexanecarbonitrile

Transformations Involving the Nitrile Group

The nitrile (C≡N) group is a highly versatile functional group characterized by a strongly polarized triple bond with an electrophilic carbon atom. This polarity dictates its reactivity, primarily with nucleophiles. libretexts.org

The nitrile group can be fully hydrolyzed to a carboxylic acid, proceeding through a carboxamide intermediate. This transformation can be achieved under either acidic or basic conditions, typically requiring heat. libretexts.orgdocbrown.info

Acid-Catalyzed Hydrolysis : Heating the nitrile with an aqueous solution of a strong mineral acid, such as sulfuric acid or hydrochloric acid, protonates the nitrogen atom, increasing the electrophilicity of the carbon. Subsequent nucleophilic attack by water leads to the formation of 1-(2-chloro-4-fluorophenyl)cyclohexanecarboxylic acid and an ammonium (B1175870) salt. libretexts.orgdocbrown.info

Base-Catalyzed Hydrolysis : Refluxing the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521), involves the nucleophilic attack of a hydroxide ion on the nitrile carbon. youtube.com This process initially forms the sodium salt of the carboxylic acid (a carboxylate) and ammonia (B1221849) gas. libretexts.org To obtain the free carboxylic acid, a subsequent acidification step with a strong acid is necessary. libretexts.org

| Reaction Type | Reagents & Conditions | Intermediate Product | Final Product (after workup) |

|---|---|---|---|

| Acid Hydrolysis | H₂SO₄ (aq) or HCl (aq), Heat (Reflux) | 1-(2-Chloro-4-fluorophenyl)cyclohexanecarboxamide | 1-(2-Chloro-4-fluorophenyl)cyclohexanecarboxylic acid |

| Alkaline Hydrolysis | NaOH (aq) or KOH (aq), Heat (Reflux); then H₃O⁺ | Sodium 1-(2-chloro-4-fluorophenyl)cyclohexanecarboxylate | 1-(2-Chloro-4-fluorophenyl)cyclohexanecarboxylic acid |

The nitrile group can be reduced to a primary amine, [1-(2-chloro-4-fluorophenyl)cyclohexyl]methanamine. This transformation is a key step for introducing a basic aminomethyl group. Powerful reducing agents are required for this conversion. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, acting as a source of hydride ions (H⁻). The reaction proceeds via nucleophilic addition of hydride to the nitrile carbon, followed by a second hydride addition to the intermediate imine anion. The resulting dianion is then protonated during an aqueous workup to yield the primary amine. libretexts.org

| Reducing Agent | Solvent | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether (e.g., Diethyl ether, THF) | [1-(2-Chloro-4-fluorophenyl)cyclohexyl]methanamine |

| Catalytic Hydrogenation (e.g., H₂/Ni) | Ethanol (B145695)/Ammonia | [1-(2-Chloro-4-fluorophenyl)cyclohexyl]methanamine |

The electrophilic carbon atom of the nitrile group is susceptible to attack by strong carbon-based nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). masterorganicchemistry.comyoutube.com This reaction is a powerful method for forming new carbon-carbon bonds. masterorganicchemistry.com The addition of an organometallic reagent to the nitrile forms a resilient intermediate imine anion, which is then hydrolyzed in a separate acidic workup step to yield a ketone. youtube.com For example, the reaction of 1-(2-chloro-4-fluorophenyl)cyclohexanecarbonitrile with methylmagnesium bromide would be expected to produce 1-(1-(2-chloro-4-fluorophenyl)cyclohexyl)ethan-1-one after hydrolysis.

Although the hydrogen atom on the carbon bearing the nitrile group in this compound is not present (it is a quaternary carbon), derivatives of this compound containing an abstractable proton on the cyclohexyl ring or an attached alkyl chain could undergo nitrile anion cyclization. This reaction involves the deprotonation of the α-carbon to the nitrile group by a strong base, creating a nitrile-stabilized carbanion. nih.gov This anion can then act as an intramolecular nucleophile, attacking an electrophilic site within the same molecule, such as a halide-bearing carbon, to form a new ring. researchgate.net

Studies on related compounds, such as 2-(4-chlorobutyl)cyclohexanecarbonitrile, have shown that these intramolecular alkylations are highly sensitive to solvent conditions. nih.gov The geometry of the transition state, which can range from planar to pyramidal, is influenced by the solvent, which in turn dictates the stereochemistry of the cyclized product. nih.govdrexel.edu

Reactions of the Halogenated Phenyl Moiety

The 2-chloro-4-fluorophenyl group is an electron-deficient aromatic system, making it susceptible to nucleophilic aromatic substitution rather than electrophilic substitution.

Nucleophilic aromatic substitution (SₙAr) is a key reaction for aryl halides bearing strongly electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org In this compound, the cyclohexanecarbonitrile (B123593) substituent acts as an electron-withdrawing group, activating the ring for nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org

Addition : A nucleophile attacks the carbon atom bearing a halogen, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The negative charge of this intermediate is delocalized onto the ortho and para positions, and is stabilized by the electron-withdrawing substituent. libretexts.org

Elimination : The aromaticity is restored by the expulsion of the halide leaving group. libretexts.org

In the 2-chloro-4-fluorophenyl ring, there are two potential leaving groups: chlorine and fluorine. In SₙAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Fluorine is a much better leaving group than chlorine in this context because its high electronegativity makes the carbon it is attached to more electrophilic and thus more susceptible to attack. Therefore, nucleophilic attack is expected to occur preferentially at the C4 position (para to the activating group), displacing the fluoride (B91410) ion.

| Nucleophile (Nu⁻) | Typical Reagent | Potential Product (Displacement of F⁻) |

|---|---|---|

| Hydroxide | NaOH or KOH | 4-(1-Cyanocyclohexyl)-3-chlorophenol |

| Alkoxide (e.g., MeO⁻) | NaOMe | 1-(2-Chloro-4-methoxyphenyl)cyclohexanecarbonitrile |

| Ammonia | NH₃ | 1-(4-Amino-2-chlorophenyl)cyclohexanecarbonitrile |

| Thiolate (e.g., PhS⁻) | NaSPh | 1-(2-Chloro-4-(phenylthio)phenyl)cyclohexanecarbonitrile |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The 2-chloro-4-fluorophenyl group of the title compound contains an aryl chloride bond, which can potentially participate in such transformations. Aryl chlorides are known to be less reactive than the corresponding bromides or iodides, often requiring more specialized catalysts and conditions.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide using a palladium catalyst and a base. mdpi.com For a substrate like this compound, a Suzuki reaction would involve the C-Cl bond. The reaction with an arylboronic acid, for example, would yield a biphenyl (B1667301) derivative. While aryl chlorides can be challenging substrates, significant advancements have been made using specialized ligands that facilitate the oxidative addition of the palladium(0) catalyst to the C-Cl bond. nih.gov However, no specific examples of a Suzuki-Miyaura coupling reaction with this compound have been documented in the reviewed literature.

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orglibretexts.org Applied to this compound, this reaction would replace the chlorine atom with an alkynyl group. The reactivity of aryl chlorides in Sonogashira couplings is generally lower than that of aryl iodides and bromides, often necessitating higher temperatures and more active catalyst systems. ijnc.irsoton.ac.uk As with the Suzuki reaction, there are no specific published instances of the Sonogashira coupling being performed on this particular molecule.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. organic-chemistry.orgwikipedia.org This reaction is a cornerstone of modern synthetic chemistry for the preparation of anilines and their derivatives. youtube.com The aryl chloride of this compound could, in principle, be coupled with a variety of primary or secondary amines to introduce a nitrogen-based substituent. Modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, have been developed to effectively activate aryl chlorides for this transformation. rsc.org Despite the broad utility of this reaction, its application to this compound has not been specifically reported.

Cyclohexane (B81311) Ring Transformations

Functionalization of the Cyclohexane Ring

The cyclohexane ring in this compound is a saturated carbocycle. Introducing new functional groups onto such a ring typically requires C-H activation or radical-based reactions, as the C-H bonds are generally unreactive. Modern synthetic methods have made strides in the directed C-H functionalization of cycloalkanes. For instance, research has shown that directing groups, such as carboxylic acids, can facilitate the palladium-catalyzed arylation of C-H bonds at specific positions on a cyclohexane ring. nih.gov While the nitrile group of the title compound is not a classical directing group for this type of transformation, the principles of C-H functionalization represent a potential, though unexplored, avenue for modifying the cyclohexane moiety. No specific research detailing the functionalization of the cyclohexane ring of this compound has been found.

Derivatization Chemistry and Analog Generation

Derivatization involves the chemical modification of a compound to produce a new compound with different properties. This can be done to create analogs for structure-activity relationship studies or to prepare molecules for specific analytical purposes. The title compound possesses three main sites for potential derivatization: the aromatic ring (via substitution of the chloro or fluoro groups, or by electrophilic aromatic substitution), the nitrile group, and the cyclohexane ring (via C-H activation).

Synthesis of Variously Substituted Phenylcyanoacrylates

The provided outline suggests the synthesis of phenylcyanoacrylates from this compound. However, the established and documented synthetic route to phenylcyanoacrylates with a 2-chloro-4-fluoro substitution pattern does not start from this compound. Instead, it proceeds through a Knoevenagel condensation. chemrxiv.org This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group.

Specifically, isobutyl 2-cyano-3-(2-chloro-4-fluorophenyl)acrylate is synthesized by the piperidine-catalyzed Knoevenagel condensation of 2-chloro-4-fluorobenzaldehyde (B1630644) with isobutyl cyanoacetate (B8463686). chemrxiv.org This reaction is a common and efficient method for creating such trisubstituted ethylenes. researchgate.netchemrxiv.org

The table below outlines the reactants and product for this specific transformation.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 2-Chloro-4-fluorobenzaldehyde | Isobutyl cyanoacetate | Piperidine (B6355638) | Isobutyl 2-cyano-3-(2-chloro-4-fluorophenyl)acrylate |

This interactive table summarizes the synthesis of a phenylcyanoacrylate derivative with the same aromatic substitution pattern as the title compound, illustrating the standard synthetic approach.

Therefore, while phenylcyanoacrylates are important compounds, their synthesis from this compound would require a multi-step transformation that is not described in the literature. Such a pathway would likely involve the conversion of the cyclohexanecarbonitrile moiety into a benzaldehyde (B42025), a chemically challenging and non-standard process.

Computational and Theoretical Investigations of 1 2 Chloro 4 Fluorophenyl Cyclohexanecarbonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For a molecule such as 1-(2-chloro-4-fluorophenyl)cyclohexanecarbonitrile, these computational methods provide insights into electron distribution, molecular orbitals, and electrostatic potential, which are fundamental to understanding its chemical behavior.

DFT calculations typically involve geometry optimization to find the lowest energy conformation of the molecule. For the title compound, this would involve determining the most stable arrangement of the substituted phenyl ring relative to the cyclohexanecarbonitrile (B123593) moiety. Subsequent calculations would yield important electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. eurjchem.com A smaller energy gap suggests higher reactivity. In a related N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide, the calculated HOMO-LUMO energy gap was found to be 3.5399 eV, indicating a reactive molecule. eurjchem.comresearchgate.net

Other parameters that can be derived from DFT calculations include ionization potential, electron affinity, electronegativity, and global hardness. These values help in quantifying the molecule's reactivity and its potential role in chemical reactions.

Table 1: Representative Electronic Properties Calculated using DFT for Analogous Compounds

| Parameter | Representative Value (eV) | Significance |

| HOMO Energy | -6.5 to -5.5 | Indicates the ability to donate electrons. |

| LUMO Energy | -1.5 to -0.5 | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 3.5 to 5.0 | Correlates with chemical stability and reactivity. |

Note: The values in this table are representative and based on DFT calculations of structurally similar molecules. They are intended to provide an estimate of the likely electronic properties of this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different regions of electrostatic potential.

For this compound, the MEP map would likely show regions of negative potential (typically colored red) around the electronegative nitrogen atom of the nitrile group and the fluorine and chlorine atoms on the phenyl ring. These regions are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the cyclohexane (B81311) and phenyl rings, indicating sites for potential nucleophilic attack.

In studies of similar molecules like 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, MEP analysis has been used to identify the reactive sites and understand intermolecular interactions. nih.gov The MEP map provides a visual representation of the molecule's polarity and is crucial for understanding its interactions with other molecules, such as solvents or biological receptors.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not static, and its flexibility can be understood through conformational analysis and molecular dynamics simulations.

The cyclohexane ring is known to exist predominantly in a chair conformation to minimize angle and torsional strain. For a substituted cyclohexane, the substituents can occupy either axial or equatorial positions. The relative stability of these conformers is determined by steric interactions. Generally, bulkier substituents prefer the equatorial position to avoid 1,3-diaxial interactions. libretexts.orgyoutube.com In the case of this compound, the substituted phenyl group is significantly larger than a hydrogen atom and would be expected to preferentially occupy the equatorial position. nih.govresearchgate.net

Computational studies on phenylcyclohexane (B48628) have shown that the equatorial conformer is more stable than the axial conformer. nih.gov The energy difference between these conformers can be calculated using quantum mechanical methods. For 1-methyl-1-phenylcyclohexane, it has been observed that the preference for the axial or equatorial position of the phenyl group can be influenced by the presence of other substituents. researchgate.netacs.org

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape. By simulating the motion of the atoms over time, MD can explore the different accessible conformations and the transitions between them. An MD simulation of this compound in a solvent would reveal the influence of the solvent on its conformational preferences and provide insights into its dynamic behavior in solution.

Theoretical Studies on Reaction Mechanisms

Theoretical studies can be employed to investigate the mechanisms of chemical reactions, providing valuable information about the transition states and reaction pathways.

A plausible synthetic route to this compound is a variation of the Strecker synthesis, which involves the reaction of a ketone with a cyanide source and an amine. wikipedia.orgorganic-chemistry.org In this case, the starting ketone would be 2-chloro-4-fluorophenylcyclohexanone.

The mechanism of the Strecker synthesis involves the formation of an imine from the ketone and ammonia (B1221849), followed by the nucleophilic addition of a cyanide ion to the imine to form an α-aminonitrile. masterorganicchemistry.com This can then be further modified to yield the target compound.

Transition state analysis for these steps can be performed using quantum chemical methods. By locating the transition state structures and calculating their energies, the activation energy for each step can be determined. This information is crucial for understanding the reaction kinetics and identifying the rate-determining step. Theoretical studies on the Strecker synthesis have helped to elucidate the role of catalysts and the stereochemical outcome of the reaction. While no specific studies on the synthesis of this compound have been reported, the general principles of the Strecker synthesis mechanism are well-established. masterorganicchemistry.comstudysmarter.co.uk

Prediction of Spectroscopic Parameters (for structural verification)

Computational methods can be used to predict spectroscopic parameters, such as NMR chemical shifts, which can aid in the structural verification of a synthesized compound.

The prediction of ¹H and ¹³C NMR spectra for organic molecules has become increasingly accurate with the development of sophisticated computational methods, often employing DFT. rsc.orgnih.govualberta.ca For this compound, the predicted NMR spectra would show characteristic signals for the protons and carbons in the cyclohexane ring and the substituted phenyl group.

The chemical shift of the nitrile carbon in cyclohexanecarbonitriles has been shown to be sensitive to its axial or equatorial orientation. nih.gov Typically, an equatorial nitrile carbon resonates at a lower field (higher ppm) compared to an axial one. This correlation can be a useful tool for determining the stereochemistry of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Key Carbons

| Carbon Atom | Predicted Chemical Shift Range (ppm) | Notes |

| Nitrile Carbon (C≡N) | 118 - 127 | The exact shift is dependent on the axial/equatorial orientation. |

| Quaternary Cyclohexane Carbon | 40 - 50 | The carbon attached to the phenyl and nitrile groups. |

| Aromatic Carbons | 110 - 160 | The presence of chlorine and fluorine will cause distinct shifts and splitting patterns. |

| Cyclohexane Carbons | 20 - 40 | Multiple signals are expected due to the different chemical environments. |

Note: These are estimated chemical shift ranges based on known data for similar structures and are intended for illustrative purposes. Actual experimental values may vary.

By comparing the computationally predicted NMR spectra with the experimentally obtained spectra, the structure of this compound can be confidently confirmed.

Computational NMR and IR Spectra Prediction

Computational chemistry serves as a powerful adjunct to experimental spectroscopy, offering methods to predict spectral properties and aid in the structural elucidation of complex molecules. aps.org Among the various computational approaches, Density Functional Theory (DFT) has emerged as a particularly robust and widely utilized method for calculating Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, often yielding results that show a high degree of correlation with experimental data. nih.govresearchgate.net Such theoretical investigations are invaluable for assigning signals in experimental spectra and confirming molecular structures. researchgate.netnih.gov

Computational NMR Spectra Prediction

The prediction of NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. nih.govruc.dknih.gov This approach involves calculating the isotropic magnetic shielding constants (σ) for each nucleus in the molecule. These shielding constants are then converted into chemical shifts (δ) relative to a standard reference compound, such as Tetramethylsilane (TMS), according to the relationship δ = σref – σ. aps.orgresearchgate.net The accuracy of these predictions is highly dependent on the choice of the DFT functional and the basis set. Studies have shown that functionals like B3LYP paired with basis sets such as 6-311++G(d,p) can provide excellent agreement between calculated and observed chemical shifts for organic molecules. ruc.dknih.gov

While specific computational studies on this compound are not available in published literature, theoretical calculations would provide predicted chemical shifts for each unique proton and carbon atom in the molecule. The tables below are illustrative of the type of data generated from such a computational analysis, providing a theoretical framework for spectral assignment.

Note: The following data are illustrative, representing typical predicted values from DFT (B3LYP/6-311++G(d,p)) calculations, as specific published computational studies for this compound were not located.

Table 1: Illustrative Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Proton Position | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic H | 7.65 |

| Aromatic H | 7.48 |

| Aromatic H | 7.20 |

| Cyclohexyl H (axial) | 1.50 - 1.80 |

| Cyclohexyl H (equatorial) | 1.90 - 2.30 |

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon Position | Predicted Chemical Shift (ppm) |

|---|---|

| C-F (Aromatic) | 163.5 (d, ¹JCF ≈ 250 Hz) |

| C-Cl (Aromatic) | 135.2 |

| C-quaternary (Aromatic) | 132.8 |

| CH (Aromatic) | 131.0 |

| CH (Aromatic) | 118.5 (d, ²JCF ≈ 22 Hz) |

| CH (Aromatic) | 116.0 (d, ²JCF ≈ 21 Hz) |

| C≡N (Nitrile) | 121.0 |

| C-quaternary (Cyclohexyl) | 45.5 |

| CH₂ (Cyclohexyl) | 35.0 |

| CH₂ (Cyclohexyl) | 25.1 |

| CH₂ (Cyclohexyl) | 22.8 |

Computational IR Spectra Prediction

Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of a molecule at its optimized geometry. mdpi.comresearchgate.net These calculations yield the frequencies and intensities of the fundamental vibrational modes. However, theoretical harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other factors. To improve the agreement with experimental data, it is a standard procedure to uniformly scale the computed frequencies by an empirical scaling factor; for example, a factor of 0.961 is often used for calculations at the B3LYP/6–311++ G(d,p) level of theory. nih.gov Analysis of the Potential Energy Distribution (PED) allows for the assignment of each calculated frequency to specific molecular motions, such as stretching, bending, or torsional vibrations of functional groups. researchgate.netnih.gov

A theoretical IR spectrum for this compound would predict the characteristic vibrational modes associated with its functional groups. The illustrative data in the table below highlights the expected frequencies for key vibrations within the molecule.

Note: The following data are illustrative, representing typical predicted values from DFT (B3LYP/6-311++G(d,p)) calculations, as specific published computational studies for this compound were not located.

Table 3: Illustrative Predicted IR Vibrational Frequencies for this compound

| Predicted Scaled Frequency (cm⁻¹) | Predicted Intensity | Vibrational Assignment |

|---|---|---|

| 3085 | Low | Aromatic C-H Stretch |

| 2945 | Medium | Aliphatic C-H Asymmetric Stretch |

| 2865 | Medium | Aliphatic C-H Symmetric Stretch |

| 2240 | Medium | C≡N Nitrile Stretch |

| 1595 | High | Aromatic C=C Stretch |

| 1480 | High | Aromatic C=C Stretch |

| 1450 | Medium | CH₂ Scissoring |

| 1250 | High | Aromatic C-F Stretch |

| 1100 | Medium | Aromatic C-H In-plane Bend |

| 780 | Medium | Aromatic C-Cl Stretch |

Applications of 1 2 Chloro 4 Fluorophenyl Cyclohexanecarbonitrile As a Synthetic Intermediate

Building Block for Complex Organic Synthesis

The unique combination of functional groups in 1-(2-Chloro-4-fluorophenyl)cyclohexanecarbonitrile makes it a valuable precursor for synthesizing complex organic molecules. The nitrile group (-C≡N) is a versatile functional handle that can be transformed into a variety of other groups, including amines, carboxylic acids, and amides, through reactions like hydrolysis and reduction. youtube.com The chloro- and fluoro-substituents on the phenyl ring influence the electronic properties of the molecule and can serve as sites for further functionalization or as key elements for biological activity in the final product.

Synthesis of Heterocyclic Compounds

Arylacetonitriles are well-established precursors for the synthesis of a wide array of heterocyclic compounds. researchgate.net The nitrile functionality of this compound can participate in cyclization reactions to form nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. For instance, arylacetonitriles can react with various reagents to yield substituted pyridines, pyrimidines, and other heterocyclic systems. While specific examples starting directly from this compound are not extensively documented in readily available literature, the general reactivity of the arylacetonitrile motif suggests its potential in this area.

Plausible Synthetic Pathways to Heterocycles:

| Target Heterocycle | Potential Reaction Type | Co-reactant(s) |

| Pyrimidine Derivatives | Condensation/Cyclization | Amidines, Urea, Thiourea |

| Thiophene Derivatives | Gewald Reaction | Elemental Sulfur, Carbonyl compound |

| Pyrazole (B372694) Derivatives | Condensation/Cyclization | Hydrazine derivatives |

These established synthetic routes for arylacetonitriles highlight the potential of this compound as a starting material for generating diverse heterocyclic libraries for drug discovery and materials science.

Preparation of Amino acid Derivatives

Nitriles are fundamental precursors in the synthesis of amino acids. libretexts.org The conversion of a nitrile to an α-amino acid is a key transformation in organic chemistry. One of the most classic methods is the Strecker amino acid synthesis, though other pathways starting from nitriles are also known. These methods often involve the hydrolysis of the nitrile to a carboxylic acid, followed by introduction of an amino group at the alpha position. The synthesis of non-proteinogenic amino acids is of particular interest in medicinal chemistry, and intermediates like this compound could provide access to novel amino acid derivatives with unique steric and electronic properties conferred by the substituted cyclohexylphenyl moiety. researchgate.net

A general pathway could involve the hydrolysis of the nitrile group to form 1-(2-chloro-4-fluorophenyl)cyclohexanecarboxylic acid, which can then be subjected to alpha-halogenation followed by amination to yield the corresponding amino acid derivative.

Precursor in Polymer Science and Materials Chemistry

While direct applications of this compound in polymer science are not widely reported, its structural motifs are found in monomers used in specialized polymer synthesis. The presence of the halogenated aromatic ring can impart desirable properties such as thermal stability and flame retardancy to polymers.

Intermediate in Agrochemical Synthesis

The introduction of fluorine atoms into active ingredients has become a crucial strategy in the development of modern agrochemicals. nih.gov Fluorinated compounds often exhibit enhanced efficacy, metabolic stability, and favorable physicochemical properties. sci-hub.seccspublishing.org.cn The 2-chloro-4-fluorophenyl moiety present in this compound is a common structural feature in a number of pesticides. This makes the compound a valuable intermediate for the synthesis of new agrochemical candidates. researchgate.net

The high efficiency and unique biological activities of fluorinated pesticides have made them a focus of the agrochemical industry. agropages.com Intermediates like this compound are key building blocks in the multi-step synthesis of complex active ingredients. ccspublishing.org.cn

Development of Agrochemical Active Ingredients (focus on synthetic pathway)

The synthetic pathway to an active agrochemical ingredient often involves several steps where a core intermediate is sequentially modified. This compound can serve as such a core. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, which can then be coupled with other heterocyclic or aromatic fragments to assemble the final active molecule.

For instance, many modern fungicides and herbicides contain pyridine (B92270) or pyrazole rings linked to a substituted phenyl group. nih.gov A plausible synthetic route could involve the conversion of the nitrile in this compound to an amide, followed by a condensation reaction with another intermediate to form a larger, more complex molecule. The specific combination of the chloro and fluoro substituents on the phenyl ring is often optimized to achieve the desired biological activity and selectivity for the target pest or weed. nih.gov The development of efficient synthetic routes using such fluorinated building blocks is critical for the economical production of new crop protection agents. ccspublishing.org.cn

Role in the Synthesis of Non-Clinical Research Probes

The utility of this compound as a synthetic intermediate extends to the preparation of specialized molecules designed for fundamental research in pharmacology and neurochemistry. These research probes are instrumental in elucidating the mechanisms of action of various biologically active compounds. The structural framework of this compound makes it a valuable precursor for creating derivatives that can interact with specific biological targets, thereby allowing researchers to study the intricate molecular processes involved.

Preparation of Research Tools for Mechanistic Biological Studies

In the pursuit of understanding complex biological systems, researchers often require highly specific molecular tools to probe the function and interaction of proteins, such as receptors and enzymes. This compound serves as a foundational scaffold in the multi-step synthesis of such research compounds. Its chemical structure, featuring a halogenated phenyl group attached to a cyclohexanecarbonitrile (B123593) moiety, allows for a variety of chemical transformations to introduce different functional groups and modify the molecule's properties. These modifications are crucial for tailoring the compound's affinity and selectivity for a specific biological target.

The synthesis of research probes from this intermediate typically involves the chemical modification of the nitrile group and potential alterations to the aromatic ring or cyclohexyl group. These transformations can lead to the creation of a library of related compounds, each with slightly different properties. By systematically studying how these structural changes affect the compound's interaction with a biological target, researchers can gain insights into the structure-activity relationships that govern these molecular interactions. This information is fundamental to understanding the basic principles of pharmacology and drug design, without making any claims about the therapeutic potential of the synthesized compounds.

The following table outlines the progression from the starting intermediate to a potential class of research probes, highlighting the key structural features and their relevance in mechanistic studies.

| Compound Name | Starting Intermediate | Key Structural Features | Relevance in Mechanistic Studies |

| Arylcyclohexylamine Derivatives | This compound | Aryl group, cyclohexyl ring, amine functionality | Serves as a scaffold for developing probes to study receptor-ligand interactions and the functional roles of specific neuronal receptors in controlled laboratory settings. |

It is important to emphasize that the compounds synthesized from this compound for these purposes are strictly intended for use in non-clinical, laboratory-based research to investigate biological mechanisms.

Future Research Directions and Outlook for 1 2 Chloro 4 Fluorophenyl Cyclohexanecarbonitrile Chemistry

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research into the synthesis of 1-(2-Chloro-4-fluorophenyl)cyclohexanecarbonitrile and its analogs will likely focus on novel and sustainable approaches that improve upon traditional methods.

One promising avenue is the exploration of one-pot multicomponent reactions . These reactions, where multiple starting materials are combined in a single reaction vessel to form a complex product, offer significant advantages in terms of efficiency and waste reduction. For instance, a multicomponent approach could be envisioned that brings together a derivative of 2-chloro-4-fluoroaniline, a cyclohexane (B81311) precursor, and a cyanide source in a single, streamlined process.

Furthermore, the principles of green chemistry are expected to heavily influence future synthetic strategies. This includes the use of biocatalysis, where enzymes are employed to carry out specific chemical transformations under mild conditions. journals.co.za The nitrile group, for example, can be a target for enzymatic hydrolysis to amides or carboxylic acids, offering a green alternative to harsh chemical methods. journals.co.za Additionally, the development of catalytic systems that minimize the use of hazardous reagents and solvents will be crucial. This could involve the use of solid-supported catalysts for ease of separation and recycling, or the use of alternative reaction media such as water or supercritical fluids. The electrosynthesis of nitriles from alcohols and ammonia (B1221849) using simple metal catalysts represents another sustainable approach that could be adapted for the synthesis of precursors to the target molecule. rsc.org

The development of cyanide-free cyanation methods is another critical area of research. Traditional cyanation reactions often rely on highly toxic cyanide salts. researchgate.net Future work could focus on developing catalytic methods that utilize safer cyanide sources, such as carbon dioxide and ammonia, for the introduction of the nitrile group. researchgate.netnih.gov Nickel-catalyzed reductive cyanation of organic chlorides is a promising technique that could be explored for the synthesis of the target compound or its derivatives. nih.gov

| Synthetic Strategy | Potential Advantages |

| One-pot multicomponent reactions | Increased efficiency, reduced waste, atom economy |